N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride
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Description
Synthesis Analysis
The synthesis of N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide derivatives often involves multiple steps, starting from naphthalene or naphthalenesulfonamide precursors. For instance, Zhao Gui-sen (2005) describes the synthesis of related compounds using 1-naphthaleneamide-5-sulfonic acid as raw material, highlighting a general approach to synthesizing naphthalenesulfonamide derivatives, which could be adapted for the specific synthesis of N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride (Zhao, 2005).
Molecular Structure Analysis
The molecular structure of N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride, and related compounds is characterized by their naphthalenesulfonamide backbone. A study by Hempel et al. (2005) on a structurally similar compound provides insights into the conformation and stereochemistry of these molecules, which are crucial for their biological activity. The extended conformation and specific protonation patterns of these compounds influence their interaction with biological targets (Hempel et al., 2005).
Scientific Research Applications
Modulation of Protein Kinases
Naphthalenesulfonamide derivatives, including compounds similar to N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide hydrochloride, have been shown to interact with protein kinases, such as protein kinase C, influencing their activity in cellular processes. These interactions can modulate Ca2+-dependent processes, highlighting the compound's potential in studying intracellular signaling pathways (Ito et al., 1986).
Inhibition of Cell Proliferation
Compounds structurally related to N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide hydrochloride have been investigated for their ability to inhibit cell proliferation. Studies have demonstrated that these compounds can penetrate cell membranes, accumulate in the cytoplasm, and subsequently inhibit the proliferation of certain cell lines, indicating a potential use in cancer research or therapy (Hidaka et al., 1981).
Interaction with Calmodulin
The interaction of N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide hydrochloride derivatives with calmodulin has been a significant focus, given their role as calmodulin antagonists. These interactions have implications for understanding the regulation of calmodulin-dependent enzymes and processes within cells, offering insights into cellular mechanisms and potential therapeutic targets (Hart et al., 1983).
Effects on Intracellular Calcium Levels
Research has shown that compounds like N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide hydrochloride can influence intracellular calcium levels. This effect is crucial for understanding cellular signaling, especially in cancer cells, where calcium signaling plays a pivotal role in proliferation and apoptosis (Jan et al., 2000).
Antitumor Activity
The antitumor potential of N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide hydrochloride derivatives has been explored in various models. Studies have demonstrated an inhibitory effect on tumor growth and promotion in certain types of cancers, suggesting the compound's utility in developing novel anticancer strategies (Ito & Hidaka, 1983).
properties
IUPAC Name |
N-(3-aminopropyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S.ClH/c14-12-6-1-5-11-10(12)4-2-7-13(11)19(17,18)16-9-3-8-15;/h1-2,4-7,16H,3,8-9,15H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QREFPAWBKYKLNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657023 |
Source
|
Record name | N-(3-Aminopropyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride | |
CAS RN |
78957-86-5 |
Source
|
Record name | N-(3-Aminopropyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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